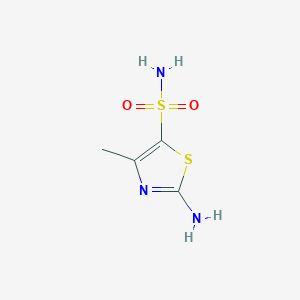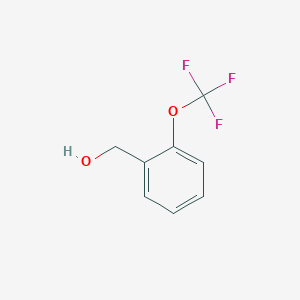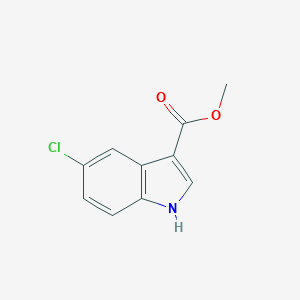
Methyl-5-Chlor-1H-Indol-3-carboxylat
Übersicht
Beschreibung
Methyl 5-chloro-1H-indole-3-carboxylate is a compound that has attracted interest due to its potential as a precursor to a variety of biologically active molecules. Its synthesis and characterization form the basis for further research into its applications in various fields of chemistry and medicine.
Synthesis Analysis
The synthesis of Methyl 5-chloro-1H-indole-3-carboxylate involves several key steps, starting from core compounds such as 1H-indole-2-carboxylic acids. The synthetic route includes reactions that introduce the chloro and methyl groups into the indole ring, a process that has been optimized to improve yields and reduce side products (Reddy et al., 2022).
Molecular Structure Analysis
The molecular structure and electronic properties of Methyl 5-chloro-1H-indole-3-carboxylate have been investigated using density functional theory (DFT). These studies provide insights into the ground state geometry, hydrogen bonding, solvent effects, and spectral features of the compound (Srivastava et al., 2017).
Chemical Reactions and Properties
Methyl 5-chloro-1H-indole-3-carboxylate undergoes various chemical reactions, including regioselective dibromination, which serves as a foundation for synthesizing dibromoindole derivatives. This reactivity highlights its utility as a versatile building block in organic synthesis (Parsons et al., 2011).
Physical Properties Analysis
The compound's physical properties, including its vibrational modes and electronic nature, have been characterized through spectroscopic methods such as FT-IR, FT-Raman, and UV-visible spectroscopy. These studies help in understanding the compound's stability and reactivity under different conditions (Almutairi et al., 2017).
Chemical Properties Analysis
Methyl 5-chloro-1H-indole-3-carboxylate exhibits unique chemical properties, including its participation in the synthesis of complex indole derivatives. Its reactivity pattern, particularly with respect to substitution reactions and the formation of indole-based compounds, has been the subject of significant research interest (Mayes et al., 2010).
Wissenschaftliche Forschungsanwendungen
Biosynthese von Proteinkinase-Inhibitoren
“Methyl-5-Chlor-1H-Indol-3-carboxylat” wird als Reaktant bei der Biosynthese von Inhibitoren von Proteinkinasen verwendet . Proteinkinasen sind Enzyme, die andere Proteine modifizieren, indem sie ihnen chemisch Phosphatgruppen hinzufügen. Inhibitoren dieser Enzyme können zur Behandlung von Krankheiten wie Krebs verwendet werden .
Metallfreie Friedel-Crafts-Alkylierung
Diese Verbindung wird als Reaktant bei der metallfreien Friedel-Crafts-Alkylierung verwendet . Dies ist eine Art chemischer Reaktion, bei der unter Beteiligung der Alkylierung einer aromatischen Verbindung eine Kohlenstoff-Kohlenstoff-Bindung gebildet wird.
Herstellung von Diphenylsulfonium-Yliden
“this compound” wird zur Herstellung von Diphenylsulfonium-Yliden aus Martins Sulfurane verwendet . Diese Ylide sind nützliche Zwischenprodukte in der organischen Synthese.
Kreuz-Dehydrierungs-Kupplungsreaktionen
Diese Verbindung wird als Reaktant in Kreuz-Dehydrierungs-Kupplungsreaktionen verwendet . Diese Reaktionen sind eine Art von Kohlenstoff-Kohlenstoff-Bindungsbildungsreaktion, bei der die Oxidation von zwei verschiedenen Substraten beteiligt ist.
Synthese von Indirubin-Derivaten
“this compound” wird bei der Synthese von Indirubin-Derivaten verwendet . Indirubin ist eine natürliche Verbindung, die in der traditionellen chinesischen Medizin verwendet wurde und als Antikrebsmittel Potenzial gezeigt hat .
Herstellung von Aminoindolylacetaten
Diese Verbindung wird bei der Herstellung von Aminoindolylacetaten verwendet . Diese Verbindungen können verschiedene biologische Aktivitäten haben, darunter antivirale, entzündungshemmende und krebshemmende Eigenschaften .
Wirkmechanismus
Target of Action
Methyl 5-chloro-1H-indole-3-carboxylate, also known as 5-Chloro-1H-indole-3-carboxylic acid methyl ester, is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various targets.
Mode of Action
Indole derivatives are known to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may interact with its targets to modulate various cellular processes.
Biochemical Pathways
Given the broad spectrum of biological activities exhibited by indole derivatives , it is likely that this compound may influence several biochemical pathways.
Result of Action
Given the diverse biological activities of indole derivatives , this compound may have a wide range of effects at the molecular and cellular levels.
Eigenschaften
IUPAC Name |
methyl 5-chloro-1H-indole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO2/c1-14-10(13)8-5-12-9-3-2-6(11)4-7(8)9/h2-5,12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFNXAQPCYKEICY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CNC2=C1C=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40578935 | |
| Record name | Methyl 5-chloro-1H-indole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40578935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
172595-67-4 | |
| Record name | 1H-Indole-3-carboxylic acid, 5-chloro-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=172595-67-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 5-chloro-1H-indole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40578935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



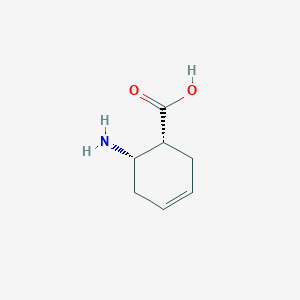
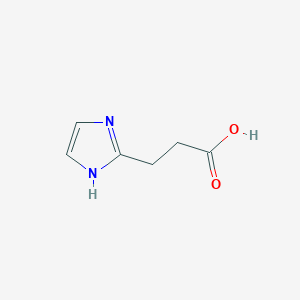
![Bicyclo[2.2.1]heptan-1-amine, 3,3-dimethyl-2-methylene-, (1R,4R)-(9CI)](/img/structure/B68448.png)

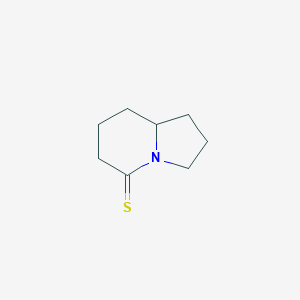



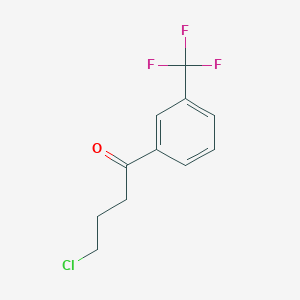
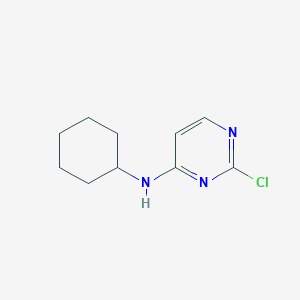
![Carbamic acid, [2-(methoxyamino)-1-methyl-2-oxoethyl]-, 1,1-dimethylethyl](/img/structure/B68470.png)
